molecular formula C8H11NO B6321743 1-(3-Methylpyridin-2-yl)ethanol;  95% CAS No. 780804-99-1

1-(3-Methylpyridin-2-yl)ethanol; 95%

Cat. No.: B6321743
CAS No.: 780804-99-1
M. Wt: 137.18 g/mol
InChI Key: IOJACGZRBVGLNH-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)ethanol, also known as 3-Methyl-2-pyridineethanol, is a colorless liquid with a molecular formula of C8H11NO . It has a molecular weight of 137.18 .


Molecular Structure Analysis

The molecular structure of 1-(3-Methylpyridin-2-yl)ethanol consists of a pyridine ring attached to an ethanol group . The exact structural details or conformation are not provided in the retrieved sources.


Physical and Chemical Properties Analysis

1-(3-Methylpyridin-2-yl)ethanol has a predicted boiling point of 237.2±25.0 °C and a predicted density of 1.055±0.06 g/cm3 . Its pKa value is predicted to be 13.58±0.20 .

Scientific Research Applications

Bio-ethanol Reforming for Hydrogen Production

Bio-ethanol, primarily produced from biomass fermentation, presents a renewable energy carrier with promising applications in hydrogen production through reforming processes. The use of catalysts, such as Rh and Ni, significantly affects hydrogen production efficiency. The development of bimetallic catalysts and double-bed reactors enhances hydrogen production and long-term catalyst stability, showing promise for future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol's Impact on Ligand-Gated Ion Channels

Ethanol influences various receptors, including ligand-gated ion channels, playing a significant role in its pharmacological effects. Ethanol-modulated receptor desensitization contributes to acute drug action on receptor function, with implications for understanding ethanol's effects on the body and potential alcoholism treatments (Dopico & Lovinger, 2009).

Ethanol and Groundwater Contamination

The incorporation of ethanol in gasoline raises concerns regarding groundwater contamination. Ethanol can impact the transport of monoaromatic hydrocarbons (BTEX) in groundwater, potentially increasing BTEX plume lengths due to inhibited biodegradation and reduced sorption-related retardation. This review highlights the need for understanding ethanol's environmental impact following gasohol spills (Powers et al., 2001).

Ethanol Administration Research Ethics

Research involving ethanol administration to human subjects, particularly those with alcohol dependence, presents ethical and clinical issues. This review discusses the benefits and risks of ethanol administration research, suggesting that such research has advanced scientific understanding without adversely affecting alcoholic research subjects. An ethical review process tailored to different types of research subjects is proposed (Dolinsky & Babor, 1997).

Ethanol-diesel Fuel Blends

Ethanol's role as an alternative fuel blended with diesel is reviewed, focusing on properties, performance, emissions, and safety considerations. The formulation of additives to correct blend properties and ensure compatibility with engines is highlighted, alongside the potential need for fuel tank modifications to maintain vehicle safety (Hansen, Zhang, & Lyne, 2005).

Future Directions

While specific future directions for 1-(3-Methylpyridin-2-yl)ethanol are not mentioned in the retrieved sources, research into related compounds suggests potential areas of interest. For instance, pyrazoline derivatives have been investigated for their anti-fibrotic activities . Similarly, N-(3-Methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen have shown promise in pain relief . These areas could potentially be explored with 1-(3-Methylpyridin-2-yl)ethanol as well.

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJACGZRBVGLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dissolve N,N-dimethylethanolamine (70.45 mmol) in hexane (90 mL) at 0° C., add 2.5M n-butyl lithium in hexane (140.9 mmol,) and stir for 30 min at this temperature. Add a solution of 3-picoline (35.23 mmol) in hexane (10 mL) and continue stirring at 0° C. for 1 h. Cool the resulting mixture to −78° C., add acetaldehyde (70.45 mmol) and continue stirring at −78° C. for 1 h. Dilute with water, warm to ambient temperature, extract three times with EtOAc, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify by chromatography eluting with hexane/EtOAc (85:15) to give the desired intermediate as a light yellow oil.
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70.45 mmol
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140.9 mmol
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35.23 mmol
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10 mL
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70.45 mmol
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